molecular formula C11H11NO3 B7880265 4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE

4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE

Cat. No.: B7880265
M. Wt: 205.21 g/mol
InChI Key: LUORIJMDTOOFBN-UHFFFAOYSA-N
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Description

4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE is an organic compound that features a furanone ring substituted with a 3-methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE typically involves the reaction of 3-methoxyaniline with a furanone derivative. One common method is the nucleophilic substitution reaction where 3-methoxyaniline reacts with 2(5H)-furanone under acidic or basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of this compound may lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the anilino group, where electrophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilino-furanone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE involves its interaction with molecular targets, potentially including enzymes and receptors. The methoxy and anilino groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

  • 4-(3-Methoxyanilino)-4-oxobutanoic acid
  • 4-(3-Methoxyanilino)quinoline-3-carbonitrile

Comparison: 4-[(3-METHOXYPHENYL)AMINO]-2,5-DIHYDROFURAN-2-ONE is unique due to its furanone ring structure, which imparts distinct chemical and biological properties compared to similar compounds For example, 4-(3-Methoxyanilino)-4-oxobutanoic acid has a different ring structure, leading to variations in reactivity and biological activity

Properties

IUPAC Name

3-(3-methoxyanilino)-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-2-3-8(5-10)12-9-6-11(13)15-7-9/h2-6,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORIJMDTOOFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC(=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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